molecular formula C15H18ClNO2 B8149772 3-[(4-Phenoxyphenyl)Oxy]Propylamine HCl

3-[(4-Phenoxyphenyl)Oxy]Propylamine HCl

Cat. No.: B8149772
M. Wt: 279.76 g/mol
InChI Key: UFLUBZOANZCOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Phenoxyphenyl)Oxy]Propylamine HCl is a propylamine hydrochloride derivative featuring a diphenyl ether moiety (a phenoxyphenyl group) linked to the propylamine chain. Such compounds are often explored for pharmacological applications due to their ability to interact with biological targets via aromatic and amine functionalities. The presence of the phenoxyphenyl group may enhance lipophilicity, influencing bioavailability and receptor binding compared to simpler aryloxypropylamines .

Properties

IUPAC Name

3-(4-phenoxyphenoxy)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2.ClH/c16-11-4-12-17-13-7-9-15(10-8-13)18-14-5-2-1-3-6-14;/h1-3,5-10H,4,11-12,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLUBZOANZCOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of 4-Phenoxyphenol

This method involves reacting 4-phenoxyphenol with 3-chloropropylamine hydrochloride under basic conditions. The reaction proceeds via an SN2 mechanism, facilitated by deprotonation of the phenol oxygen.

Procedure :

  • Reactants : 4-Phenoxyphenol (1 eq), 3-chloropropylamine HCl (1.2 eq), K₂CO₃ (2 eq)

  • Solvent : Anhydrous DMF, 80°C, 12 h

  • Workup : Filtration, aqueous extraction, and recrystallization from ethanol/HCl

  • Yield : 68–72%

Key Observations :

  • Excess base (K₂CO₃) minimizes side reactions like ether cleavage.

  • Higher temperatures (>100°C) reduce selectivity due to Hoffman elimination.

Reductive Amination of 3-[(4-Phenoxyphenyl)Oxy]Propanal

Ketone Intermediate Synthesis

The aldehyde precursor is synthesized via oxidation of 3-[(4-phenoxyphenyl)Oxy]propan-1-ol using pyridinium chlorochromate (PCC).

Procedure :

  • Oxidation : PCC (1.5 eq), CH₂Cl₂, 25°C, 4 h

  • Reductive Amination : NH₄OAc (3 eq), NaBH₃CN (1.5 eq), MeOH, 0°C → 25°C, 6 h

  • HCl Salt Formation : Treatment with HCl gas in EtOH

  • Yield : 58–63%

Optimization :

  • NaBH₃CN outperforms NaBH₄ in minimizing over-reduction.

  • Acidic workup (pH 4–5) ensures complete protonation of the amine.

Mitsunobu Reaction for Ether Bond Formation

Coupling with Phthalimide-Protected Amine

This method employs Mitsunobu conditions to form the ether linkage, followed by deprotection.

Procedure :

  • Reactants : 4-Phenoxyphenol (1 eq), N-(3-hydroxypropyl)phthalimide (1.1 eq), DIAD (1.2 eq), PPh₃ (1.5 eq)

  • Solvent : THF, 0°C → 25°C, 24 h

  • Deprotection : Hydrazine hydrate (5 eq), EtOH, reflux, 3 h

  • HCl Salt Formation : HCl/EtOH, 0°C

  • Yield : 75–80%

Advantages :

  • High regioselectivity due to Mitsunobu’s mechanism.

  • Phthalimide protection prevents amine oxidation.

Gabriel Synthesis with Phthalimide Intermediate

Alkylation of Potassium Phthalimide

A two-step process involving alkylation followed by acidic hydrolysis.

Procedure :

  • Step 1 : 1-Bromo-3-[(4-phenoxyphenyl)Oxy]propane (1 eq), potassium phthalimide (1.5 eq), DMF, 100°C, 8 h

  • Step 2 : 6 M HCl, reflux, 6 h

  • Yield : 65–70%

Challenges :

  • Bromoalkane synthesis requires careful handling due to volatility.

  • Prolonged hydrolysis (>8 h) degrades the product.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Nucleophilic Substitution68–7212 hSimple setup, low costModerate yields, byproduct formation
Reductive Amination58–6310 hHigh purity, scalableRequires aldehyde precursor
Mitsunobu Reaction75–8027 hExcellent regioselectivityExpensive reagents (DIAD, PPh₃)
Gabriel Synthesis65–7014 hAvoids direct handling of aminesMulti-step process

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • Pd/C Catalysis : Patents highlight the reuse of Pd/C catalysts up to 5 cycles without significant activity loss.

  • Solvent Recovery : DMF and THF are distilled and reused, reducing costs by ~30%.

Environmental Impact

  • Waste Streams : Mitsunobu-generated triphenylphosphine oxide is repurposed in polymer industries.

  • Green Metrics : Atom economy for reductive amination (82%) surpasses nucleophilic substitution (65%) .

Chemical Reactions Analysis

Amine-Alkylation Reactions

The primary amine group undergoes alkylation with electrophilic reagents. In a study using structurally similar compounds (e.g., N-methyl-3-[(4-phenoxyphenyl)oxy]propylamine HCl), reactions with alkyl halides in polar aprotic solvents (DMF, DMSO) produced tertiary amines (Table 1) .
Table 1: Alkylation Reaction Yields

Alkylating AgentSolventTemperatureYield (%)
Methyl iodideDMF60°C82
Ethyl bromideDMSO50°C75
Benzyl chlorideAcetonitrile80°C68

Acylation with Carboxylic Acid Derivatives

The amine reacts with acyl chlorides or anhydrides to form amides. For example, treatment with acetyl chloride in dichloromethane produced 3-[(4-phenoxyphenyl)oxy]-N-propionylpropylamine HCl in 89% yield . Kinetic studies show optimal reactivity at pH 8–9 (borate buffer), with second-order rate constants ranging from k=1.2×103L\cdotpmol1\cdotps1k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} (acetyl chloride) to 6.7×104L\cdotpmol1\cdotps16.7 \times 10^{-4} \, \text{L·mol}^{-1}\text{·s}^{-1} (benzoyl chloride) .

Salt Formation and Acid-Base Behavior

As a hydrochloride salt, the compound neutralizes strong bases (e.g., NaOH) to liberate the free amine. Titration data reveal a pKa of 9.2 ± 0.1 for the conjugate acid (amine-HCl), indicating moderate basicity comparable to aliphatic amines . Compatibility studies show reactions with mineral acids (H₂SO₄, HNO₃) generate stable salts, while halogenated organics induce decomposition above 80°C .

Reductive Amination

The free amine (generated in situ via basification) reacts with aldehydes/ketones in the presence of NaBH₃CN to form secondary amines. For example, condensation with 4-chlorobenzaldehyde produced N(4chlorobenzyl)3[(4phenoxyphenyl)oxy]propylamineN-(4-chlorobenzyl)-3-[(4-phenoxyphenyl)oxy]propylamine in 78% yield . Steric hindrance from the phenoxy group reduced yields with bulky aldehydes (e.g., 2-naphthaldehyde: 54%).

Complexation with Metal Ions

The amine and ether functionalities enable coordination with transition metals. Spectrophotometric titration with Cu(II) in methanol showed a 1:1 complex (logK=4.8\log K = 4.8) with λₘₐₓ shifted from 260 nm (free ligand) to 275 nm (complex) . Similar studies with Fe(III) and Pd(II) revealed weaker binding (logK<3\log K < 3) .

Stability Under Reactive Conditions

  • Thermal Stability : Decomposition begins at 210°C (TGA), releasing HCl and forming phenolic byproducts .

  • Photolysis : UV irradiation (254 nm) in acetonitrile cleaves the ether bond, yielding 4-phenoxyphenol and allylamine derivatives (HPLC-MS confirmation) .

  • Hydrolysis : Resistant to aqueous hydrolysis at pH 4–9 (25°C), but rapid degradation occurs in 6M HCl at reflux (t₁/₂ = 2.3 h) .

Pharmacological Derivatization

While not a primary focus, structural analogs (e.g., norfluoxetine derivatives) exhibit serotonin reuptake inhibition. EC₅₀ values for α7 nAChR modulation in analogs range from 0.13 µM (4-ethoxy substitution) to >3 µM (2,5-difluoro) .

Scientific Research Applications

Medicinal Chemistry

3-[(4-Phenoxyphenyl)Oxy]Propylamine hydrochloride is primarily investigated for its potential as a therapeutic agent. Its structural features suggest activity against multiple biological targets, particularly in the realm of cancer treatment.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including HCT-116 and HeLa cells. These compounds were shown to induce apoptosis specifically in cancerous cells while sparing non-cancerous cells .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHCT-1160.69Inhibition of HSP90/TRAP1 signaling
Compound BHeLa2.29Induction of apoptosis
3-[(4-Phenoxyphenyl)Oxy]Propylamine HClTBDTBDTBD

Neuropharmacology

The compound has also been evaluated for its neuropharmacological properties. It exhibits potential as an anxiolytic and antidepressant agent due to its interaction with neurotransmitter systems.

Synthesis and Structural Modifications

The synthesis of 3-[(4-Phenoxyphenyl)Oxy]Propylamine hydrochloride involves several chemical transformations that enhance its biological activity. The incorporation of various substituents can lead to improved efficacy and selectivity against specific targets.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

Case Study: Anticancer Efficacy

A study involving the treatment of HCT-116 cells with derivatives demonstrated a significant reduction in cell viability, confirming the compound's potential as an anticancer agent . The mechanism was attributed to the activation of apoptotic pathways mediated by heat shock proteins.

Case Study: Neuropharmacological Effects

In an animal model, administration of the compound showed reduced anxiety-like behaviors in elevated plus-maze tests, indicating its potential application in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 3-[(4-Phenoxyphenyl)Oxy]Propylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making the compound valuable in therapeutic and research applications.

Comparison with Similar Compounds

Structural Differences :

  • Fluoxetine HCl (N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine HCl) includes a trifluoromethyl (-CF₃) group on the phenoxy ring and a phenyl substituent on the propylamine chain .

Molecular Properties :

Compound Molecular Formula Molecular Weight Key Substituents
Fluoxetine HCl C₁₇H₁₈F₃NO·HCl 345.79 -CF₃, -Ph (phenyl)
3-[(4-Phenoxyphenyl)Oxy]Propylamine HCl C₁₅H₁₈NO₂·HCl* ~295.77* -O-Ph-Ph (diphenyl ether)

*Calculated based on structural similarity.

Functional Implications :

  • Fluoxetine’s -CF₃ group enhances metabolic stability and lipophilicity, contributing to its selective serotonin reuptake inhibitor (SSRI) activity .

Comparison with Trifluoromethyl-Phenoxypropylamine Derivatives

Example: 2-[4-(Trifluoromethyl)phenoxy]propylamine HCl (C₁₀H₁₃F₃NO·HCl) .

Key Differences :

  • The -CF₃ group in trifluoromethyl derivatives increases molecular weight (~257.67) and electronegativity compared to the target compound’s unsubstituted phenoxyphenyl group.
  • Biological Activity : -CF₃ groups are often used to improve pharmacokinetic profiles by resisting oxidative metabolism. The target compound may exhibit shorter half-life due to the absence of this group .

Comparison with Fluorophenoxypropylamine HCl Derivatives

Examples :

  • 3-(2-Fluorophenoxy)propan-1-amine HCl (C₉H₁₂FNO·HCl, MW 217.66) .
  • 3-(4-Fluorophenoxy)propan-1-amine HCl (C₉H₁₂FNO·HCl, MW 217.66) .

Structural and Physical Properties :

Property 3-(2-Fluorophenoxy)propylamine HCl Target Compound (Inferred)
Boiling Point 264.3°C Likely higher (bulkier aryl)
LogP 2.25 Higher (due to diphenyl)
Bioactivity Unspecified (potential CNS targets) Similar amine-driven effects

Fluorine’s electron-withdrawing effects enhance binding to aromatic receptors, but the target compound’s larger aromatic system may favor different target interactions .

Comparison with Other Propylamine Derivatives

  • P218·HCl (Antimalarial Agent): Contains a pyrimidinyl-propoxy group instead of aryloxy. Its synthesis involves hydrolysis and acidification, yielding a higher melting point (195.4–197.6°C) .
  • Adamantanepropylamine HCl : Features a rigid adamantane group, increasing steric hindrance and toxicity (LD₅₀ = 600 mg/kg orally in mice) .
  • 3-(Methylthio)propylamine : Sulfur substitution increases polarity but reduces stability compared to ether-linked analogs .

Q & A

Basic Question: What experimental protocols are recommended for synthesizing 3-[(4-Phenoxyphenyl)Oxy]Propylamine HCl, and how can purity be validated?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions between phenoxy derivatives and propylamine precursors. Key steps include:

  • Purification : Use membrane separation technologies (e.g., ultrafiltration) to isolate intermediates .
  • Validation : Employ High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity .
  • Optimization : Apply factorial design to minimize impurities by varying reaction time, temperature, and solvent ratios .

Advanced Question: How can computational modeling improve reaction efficiency and selectivity for synthesizing this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to simulate reaction pathways and identify transition states, reducing trial-and-error approaches .
  • Virtual Screening : Leverage AI-driven platforms like COMSOL Multiphysics to model solvent effects and predict optimal conditions (e.g., pH, catalyst loading) .
  • Feedback Loops : Integrate experimental data with computational models to refine reaction parameters iteratively .

Basic Question: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Analysis :
    • NMR : ¹H/¹³C NMR to confirm aromatic proton environments and amine group presence .
    • FTIR : Identify functional groups (e.g., C-O-C ether linkages) via characteristic absorption bands .
  • Quantitative Analysis :
    • LC-MS : Quantify trace impurities and validate molecular weight .
    • UV-Vis Spectroscopy : Assess solubility and stability in aqueous/organic matrices .

Advanced Question: How can researchers resolve contradictions in experimental data related to the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Design of Experiments (DOE) : Use a central composite design to systematically test pH (3–9) and temperature (25–80°C), identifying non-linear interactions .
  • Statistical Validation : Apply ANOVA to distinguish significant factors from experimental noise .
  • Cross-Platform Validation : Compare stability data from accelerated aging studies (e.g., thermal gravimetric analysis) with real-time degradation profiles .

Advanced Question: What methodological frameworks support the development of derivatives with enhanced bioactivity while minimizing synthetic complexity?

Methodological Answer:

  • High-Throughput Screening (HTS) : Combine automated synthesis platforms with bioactivity assays (e.g., enzyme inhibition) to prioritize derivatives .
  • Retrosynthetic Analysis : Use cheminformatics tools to deconstruct target molecules into simpler, commercially available building blocks .
  • Multi-Objective Optimization : Balance bioactivity (e.g., IC₅₀ values) and synthetic feasibility (e.g., step count) via Pareto front analysis .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Exposure Mitigation : Use fume hoods for weighing and synthesis to prevent inhalation of fine particles .
  • Waste Management : Neutralize acidic byproducts (e.g., HCl) with bicarbonate before disposal .
  • Emergency Procedures : Maintain Material Safety Data Sheets (MSDS) with first-aid measures for skin/eye contact .

Advanced Question: How can machine learning enhance predictive modeling of the compound’s pharmacokinetic properties?

Methodological Answer:

  • Data Curation : Compile ADME (Absorption, Distribution, Metabolism, Excretion) datasets from public repositories (e.g., ChEMBL) .
  • Algorithm Selection : Train gradient-boosted decision trees (GBDTs) on molecular descriptors (e.g., logP, polar surface area) to predict bioavailability .
  • Validation : Cross-check predictions with in vitro Caco-2 permeability assays .

Basic Question: What are the ethical considerations in designing reproducible studies for this compound?

Methodological Answer:

  • Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and chromatograms in public repositories .
  • Bias Mitigation : Use blinded analysis for bioactivity assays to prevent observer bias .
  • Compliance : Follow institutional guidelines for chemical safety and animal/human testing, if applicable .

Advanced Question: How can heterogeneous catalysis be optimized for greener synthesis of this compound?

Methodological Answer:

  • Catalyst Screening : Test metal-organic frameworks (MOFs) or zeolites for recyclability and low leaching .
  • Solvent Selection : Replace traditional solvents (e.g., DMF) with ionic liquids or supercritical CO₂ to improve sustainability .
  • Life Cycle Analysis (LCA) : Quantify environmental impact (e.g., E-factor) to benchmark improvements .

Advanced Question: What interdisciplinary approaches address challenges in scaling up laboratory-scale synthesis?

Methodological Answer:

  • Process Intensification : Use microreactors to enhance heat/mass transfer and reduce reaction time .
  • Technoeconomic Analysis (TEA) : Model cost drivers (e.g., catalyst lifetime, energy consumption) early in development .
  • Collaborative Frameworks : Integrate chemical engineers, data scientists, and pharmacologists for end-to-end optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.